N-(4-methoxybenzyl)-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-2-11(3-6-13)9-17-16(18)12-4-7-14-15(8-12)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOHWBDKOJZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-1,3-benzodioxole-5-carboxamide typically involves the condensation of 4-methoxybenzylamine with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halides or thiols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(4-methoxybenzyl)-1,3-benzodioxole-5-carboxamide has been investigated for its anticancer properties. A study demonstrated that derivatives of benzodioxole compounds exhibited significant cytotoxicity against various cancer cell lines, including leukemia and melanoma. For instance, certain synthesized derivatives showed IC50 values lower than established anticancer drugs, indicating their potential as effective therapeutic agents .
Antidiabetic Properties
Research has also highlighted the antidiabetic potential of benzodioxole derivatives. In vivo studies revealed that these compounds could significantly reduce blood glucose levels in diabetic mice models. The mechanisms involved include inhibition of α-amylase activity, which is crucial in carbohydrate metabolism . This suggests that this compound could be explored further for developing new antidiabetic medications.
Organic Synthesis
Intermediate in Pharmaceutical Development
The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its unique structure allows for modifications that can lead to the development of novel drugs with enhanced efficacy and safety profiles. Researchers have utilized this compound to synthesize various derivatives that exhibit diverse biological activities .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Benzodioxole Moiety: This is achieved through nucleophilic substitution reactions.
- Coupling Reactions: The final step involves coupling with carboxamide groups to yield the desired product.
These synthetic strategies are essential for producing compounds with specific biological activities and optimizing their pharmacological properties .
Material Science
Development of Novel Materials
Due to its unique structural characteristics, this compound has potential applications in material science. The compound's electronic and optical properties make it suitable for developing advanced materials used in electronics and photonics .
Case Study 1: Anticancer Efficacy
In a systematic evaluation of various benzodioxole derivatives, researchers screened multiple compounds against different cancer cell lines. Among these, this compound exhibited promising results with an IC50 value significantly lower than standard treatments like chlorambucil. This study underscores the compound's potential as a lead candidate in anticancer drug development .
Case Study 2: Antidiabetic Effects
In another study focusing on antidiabetic applications, researchers tested multiple benzodioxole derivatives for their ability to inhibit α-amylase. Compounds similar to this compound demonstrated effective inhibition rates comparable to established inhibitors like acarbose. This finding highlights the compound's relevance in managing diabetes through dietary carbohydrate control .
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)thiosemicarbazide: Similar in structure but contains a thiosemicarbazide group instead of a carboxamide group.
1-(4-methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole: Contains an indole ring system and a trimethylsilyl group.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronic ester group.
Uniqueness
N-(4-methoxybenzyl)-1,3-benzodioxole-5-carboxamide is unique due to its benzodioxole ring system and the presence of both methoxy and carboxamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(4-methoxybenzyl)-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its potential therapeutic properties, mechanisms of action, and relevant research findings.
1. Overview of Biological Activities
This compound has been primarily studied for its antimicrobial and anticancer properties. Research indicates that it may also possess neuroprotective effects, making it a candidate for treating various diseases, including neurodegenerative disorders.
1.1 Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism likely involves the inhibition of specific bacterial enzymes or pathways essential for microbial survival.
1.2 Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in cancer cells through several pathways, including the activation of caspases and modulation of cell cycle progression .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Apoptosis Induction : It activates apoptotic pathways, promoting cell death in malignant cells.
- Cell Cycle Arrest : Studies have indicated that it can cause G0/G1 phase arrest in cancer cells, further inhibiting their proliferation .
3.1 In Vitro Studies
Research has demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.2 | Apoptosis via caspase activation |
| A549 (Lung) | 1.6 | G0/G1 phase arrest |
| SKBR-3 (Breast) | 0.8 | Induction of sub-G1 phase accumulation |
These results indicate a strong correlation between the structural features of the compound and its biological activity.
3.2 Case Studies
A notable study investigated the effects of this compound on human cancer cell lines, revealing that treatment led to significant apoptosis and cell cycle arrest at low concentrations . The study highlighted the potential for developing this compound as a therapeutic agent against resistant cancer types.
4. Future Directions
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profiles in animal models.
- Mechanistic Studies : To explore the detailed pathways involved in its anticancer and antimicrobial activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Q & A
Q. How are in vivo efficacy models designed to evaluate therapeutic potential?
- Methodology : Use xenograft models (e.g., nude mice with implanted tumors) to assess tumor growth inhibition. Administer the compound intravenously or orally at doses derived from NOEL studies. Monitor pharmacokinetics (AUC, Cₘₐₓ) and correlate with efficacy endpoints (e.g., tumor volume reduction) .
Q. What strategies improve solubility and bioavailability for in vivo applications?
- Methodology : Formulate with cyclodextrins or lipid-based nanoparticles. Modify the carboxamide group to zwitterionic derivatives or prodrugs (e.g., ester precursors). Compare oral vs. intraperitoneal administration in pharmacokinetic studies .
Q. How can crystallography resolve ambiguities in molecular conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
